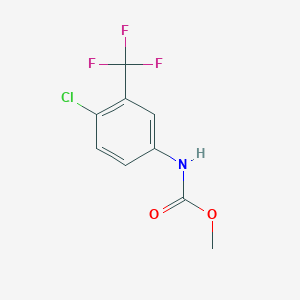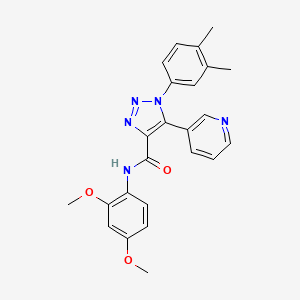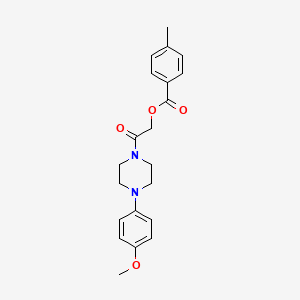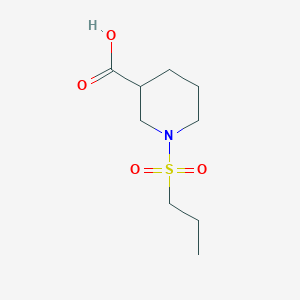
1-(Propane-1-sulfonyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Propane-1-sulfonyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C9H17NO4S and a molecular weight of 235.3 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H17NO4S/c1-2-6-15(13,14)10-5-3-4-8(7-10)9(11)12/h8H,2-7H2,1H3,(H,11,12) . Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 235.3 .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
1. Antimicrobial and Antifungal Agents 1-(Propane-1-sulfonyl)piperidine-3-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Compounds derived from this chemical structure have shown high activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, indicating its potential as a basis for developing antimicrobial agents (Fadda et al., 2016).
2. Anticancer Agents Derivatives of this compound have been synthesized and evaluated as potential anticancer agents. Some compounds in this series exhibited strong anticancer activities, suggesting their potential use in cancer treatment. However, further in vivo studies are required to confirm their therapeutic usefulness (Rehman et al., 2018).
3. TNF-α and MMP Inhibitors Compounds derived from this compound have been synthesized and shown to inhibit tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP), which are important targets in inflammatory diseases and cancer. These findings indicate the therapeutic potential of these compounds in treating diseases associated with TNF-α and MMP (Venkatesan et al., 2004).
Safety and Hazards
The safety information available indicates that “1-(Propane-1-sulfonyl)piperidine-3-carboxylic acid” may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
1-propylsulfonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-2-6-15(13,14)10-5-3-4-8(7-10)9(11)12/h8H,2-7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPDZJFHRBPXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

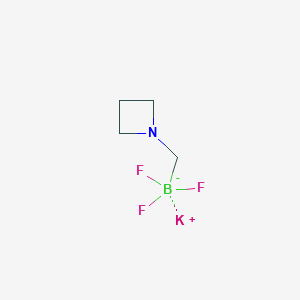
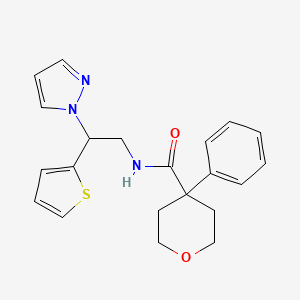
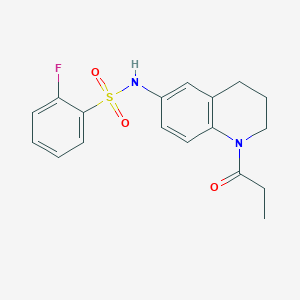
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-mesitylethanediamide](/img/structure/B2557506.png)
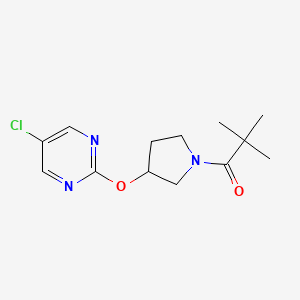
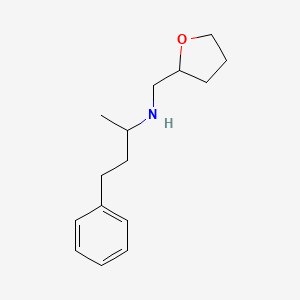
![6-[1-(4-fluorobenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2557511.png)
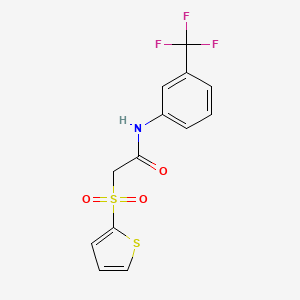
![8-ethoxy-5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2557513.png)
![N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2557514.png)
![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2557516.png)
